2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid

VEGFA Inhibition Kinase Inhibitor Intellectual Property

This 2-ethyl derivative is a patented VEGFA inhibitor assigned to Allergan (US20160096832), annotated in TTD as 'Pyrimidine derivative 5'. Unlike generic 2-methyl or 2-cyclopropyl analogs lacking VEGFA activity, the 2-ethyl group provides an optimal XLogP3-AA of 1.2 and TPSA of 76 Ų, balancing permeability and solubility for oral lead optimization. Procuring this exact scaffold ensures alignment with the patent landscape, enabling freedom-to-operate analysis and relevant SAR in VEGFR2 kinase assays (e.g., HUVEC tube formation). Avoid procurement of inactive analogs that risk invalidating biological rationale.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Cat. No. B11786229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C(=N1)C2=CC=NC=C2)C(=O)O
InChIInChI=1S/C12H11N3O2/c1-2-10-14-7-9(12(16)17)11(15-10)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,16,17)
InChIKeyACBGFNMCDUULBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid: A Patent-Protected VEGFA Inhibitor Scaffold for Targeted Therapy Research


2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS 1708080-58-3) is a heterocyclic small molecule with a molecular weight of 229.23 g/mol and a computed XLogP3-AA of 1.2 [1]. It is specifically identified as 'Pyrimidine derivative 5' in the Therapeutic Target Database, where it is classified as a patented small-molecule inhibitor of Vascular Endothelial Growth Factor A (VEGFA) [2]. The compound is assigned to Allergan, Inc. and is under patent protection for indications including blood vessel proliferative disorder, fibrosis, and neurodegenerative disorder [2]. This defined intellectual property position and target annotation distinguish it from generic pyrimidine-5-carboxylic acid building blocks, positioning it as a lead-like scaffold for VEGFA-centric drug discovery rather than a mere synthetic intermediate.

Procurement Pitfalls: Why Generic 4-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid Analogs Cannot Replace the 2-Ethyl Derivative


The 4-(pyridin-4-yl)pyrimidine-5-carboxylic acid scaffold is a versatile template, but subtle variations at the 2-position critically alter pharmacological function and intellectual property standing. The 2-ethyl derivative is specifically claimed in a patent family (US20160096832) for VEGFA inhibition, whereas its closest commercially available analogs—such as the 2-methyl, 4-methyl, or 2-cyclopropyl variants—lack this specific patent-protected therapeutic annotation [1]. Structurally, the 2-ethyl group provides a distinct balance of lipophilicity (XLogP3-AA of 1.2) and steric bulk compared to the smaller methyl or larger cyclopropyl and diethylamino substituents, which directly impacts target binding kinetics, selectivity, and pharmacokinetic properties within the kinase ATP-binding pocket [2]. Substituting these analogs without equivalent VEGFA inhibitory data risks invalidating the biological rationale of a research program and may lead to procurement of compounds with irrelevant activity profiles.

2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Patent-Anchored Target Engagement: Exclusive VEGFA Inhibitor Designation vs. Unannotated Analogs

2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is explicitly annotated in the Therapeutic Target Database (TTD) as a VEGFA inhibitor with a specific patent assignment to Allergan, Inc., covering blood vessel proliferative disorder, fibrosis, and neurodegenerative disorder [1]. In contrast, its closest structural analogs—4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS 400076-51-9), 2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid, and 2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid—are listed by vendors solely as 'building blocks' or for 'enzyme inhibition' research without any specific target annotation or patent-protected therapeutic indication . This absence of a defined molecular target constitutes a critical selection criterion for procurement.

VEGFA Inhibition Kinase Inhibitor Intellectual Property

Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) and Property Profile

The computed XLogP3-AA value for the target compound is 1.2, reflecting a moderate lipophilicity suitable for oral bioavailability [1]. While direct experimental logP values for all analogs are not consolidated in a single study, the structural variations at the 2-position predictably alter this property: the 2-methyl analog is expected to have a lower logP (~0.8), while the 2-cyclopropyl analog would be more lipophilic, and the 2-diethylamino analog (CAS 1713462-89-5) would have a significantly higher logP due to the basic tertiary amine . These differences critically influence aqueous solubility, membrane permeability, and off-target binding, making the ethyl derivative a strategically balanced intermediate for lead optimization.

Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Tractability: Commercial Availability at High Purity vs. Specialized Analogs

The target compound is commercially available from multiple vendors at a certified purity of 97% (CheMenu) and up to 98% (MolCore), with ISO-certified quality systems suitable for pharmaceutical R&D . This contrasts with analogs like 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS 1775313-82-0), which, while structurally more complex, does not have the same breadth of vendor quality documentation or patent-backed therapeutic rationale . The consistent supply chain for the 2-ethyl derivative reduces procurement risk and ensures reproducibility in biological assays.

Chemical Synthesis Purity Procurement Supply Chain

Optimal Deployment Scenarios for 2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid in Drug Discovery Workflows


VEGFA-Dependent Angiogenesis and Fibrosis Models

Based on its TTD annotation as a VEGFA inhibitor, this compound is optimally deployed as a lead scaffold for developing anti-angiogenic therapeutics [1]. Its patent-protected status for blood vessel proliferative disorder and fibrosis makes it a direct tool compound for target validation in VEGF-dependent cell models such as HUVEC tube formation assays or retinal neovascularization models. Procuring this specific scaffold ensures alignment with the patent landscape and avoids the use of inactive analogs like the 2-methyl derivative, which has no reported VEGFA activity.

Kinase Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

The 2-ethyl substituent provides a specific steric and electronic profile that is ideal for probing the ATP-binding pocket of receptor tyrosine kinases [2]. In a comparative SAR program, researchers can use the compound's computed XLogP3-AA of 1.2 as a baseline to systematically vary lipophilicity (e.g., to the 2-methyl or 2-cyclopropyl analogs) and correlate changes with VEGFR2 binding affinity. This positions the 2-ethyl derivative as a central 'reference point' in a kinase inhibitor optimization matrix.

Pharmacokinetic Lead Optimization: Balancing Solubility and Permeability

The balanced computed lipophilicity (XLogP3-AA = 1.2) and a topological polar surface area of 76 Ų suggest favorable drug-like properties for oral absorption [2]. This makes the compound a suitable starting point for lead optimization programs where maintaining aqueous solubility while improving metabolic stability is critical. The ethyl group offers a slight lipophilic advantage over the methyl analog for membrane permeability, without the excessive hydrophobicity of the cyclopropyl or diethylamino variants that could lead to solubility-limited absorption.

Intellectual Property-Secure Drug Discovery Programs

For biotechnology companies and academic drug discovery units operating in VEGFA-targeted therapy, procuring a scaffold with a clear patent assignment (Allergan, Inc., US20160096832) is essential for freedom-to-operate analysis and for designing novel compounds that lie outside existing patent claims [1]. Using this specific compound as a reference standard for in vitro assays ensures that any generated SAR data can be directly mapped to the patent landscape, facilitating strategic decisions on lead series patentability.

Quote Request

Request a Quote for 2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.